molecular formula C17H17BrN6 B10942801 2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline

2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10942801
M. Wt: 385.3 g/mol
InChI Key: APBWEADHRDDPPI-UHFFFAOYSA-N
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Description

2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound that features a unique combination of pyrazole and triazoloquinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Introduction of the triazoloquinazoline moiety: This step involves the cyclization of the intermediate with a suitable triazole precursor under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinazoline derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: It is used in biological studies to understand its interaction with various biomolecules and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
  • Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Uniqueness

2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is unique due to its combination of pyrazole and triazoloquinazoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H17BrN6

Molecular Weight

385.3 g/mol

IUPAC Name

2-[1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H17BrN6/c1-10(8-23-12(3)15(18)11(2)21-23)16-20-17-13-6-4-5-7-14(13)19-9-24(17)22-16/h4-7,9-10H,8H2,1-3H3

InChI Key

APBWEADHRDDPPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C2=NN3C=NC4=CC=CC=C4C3=N2)C)Br

Origin of Product

United States

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